molecular formula C11H13BrClNO2 B2712594 Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 1219210-17-9

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B2712594
CAS No.: 1219210-17-9
M. Wt: 306.58
InChI Key: IJLORLGDTCOFRU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 1219210-17-9) is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₃BrClNO₂ and a molecular weight of 306.58 g/mol . The compound is synthesized for research purposes, particularly in medicinal chemistry, due to its structural resemblance to bioactive isoquinoline alkaloids. Key suppliers include BLD Pharm Ltd. (Product ID: BD756450) and Combi-Blocks (Catalog ID: ST-4774), with purities ranging from 95% to 97% . It is stored at room temperature or 2–8°C for stability .

Properties

IUPAC Name

methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLORLGDTCOFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Pharmacological Activity
Research indicates that methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits potential biological activity. The presence of the bromine atom and the ester group enhances its binding affinity to various biological macromolecules. This compound may influence enzyme activity and receptor interactions, which could lead to significant pharmacological effects.

2. Neuropharmacology
Studies have explored the compound's role as a positive allosteric modulator at dopamine receptors. For instance, related compounds have shown subtype-selective activity at D1 receptors, indicating that this compound may also have similar neuropharmacological properties .

3. Medicinal Chemistry
The compound's structural features make it a candidate for developing new therapeutic agents targeting neurodegenerative diseases and psychiatric disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as schizophrenia or Parkinson's disease .

Case Studies

StudyFindings
Study on Binding Affinity A study demonstrated that this compound interacts effectively with dopamine receptors, enhancing our understanding of its neuropharmacological profile .
Pharmacokinetic Studies Research on similar tetrahydroisoquinoline derivatives revealed insights into their absorption and distribution in biological systems. These findings can inform future pharmacokinetic studies of this compound .
Therapeutic Potential Investigations into the therapeutic uses of tetrahydroisoquinolines suggest that compounds like this compound could be effective in treating various neurological disorders due to their capacity to modulate receptor activity .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The methyl ester group at C3 in the target compound enhances solubility in organic solvents compared to non-esterified analogues like 5-bromo-THIQ hydrochloride .
  • Bromine at C5 (as in the target compound) may confer distinct electronic effects for receptor binding compared to C6 or C7 positions .

Substituent Modifications on the Tetrahydroisoquinoline Core

Alkyl and Functional Group Variations

Compound Name CAS Number Molecular Formula Substituent Type Molecular Weight (g/mol) Purity Applications/Notes Source
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride N/A C₁₁H₁₄BrClN Ethyl group at C3 268.60 N/A Increased lipophilicity due to ethyl group; potential CNS activity
Methyl (S)-5-(benzyloxy)-6-methoxy-THIQ-3-carboxylate hydrochloride N/A C₁₉H₂₀ClNO₄ Benzyloxy and methoxy 369.82 N/A Intermediate in angiotensin II receptor antagonists
Methyl (3S)-6-fluoro-THIQ-3-carboxylate hydrochloride N/A C₁₁H₁₂FClNO₂ Fluorine at C6 245.70 95% Enhanced electronegativity for targeted drug design

Key Observations :

  • Benzyloxy and methoxy groups (e.g., in angiotensin II receptor intermediates) introduce steric bulk, which may enhance receptor selectivity .

Stereochemical Variants

The target compound’s (S)-enantiomer is explicitly referenced in pharmaceutical intermediates (e.g., angiotensin II antagonists) , while the (R)-enantiomer (CAS: N/A) is listed as discontinued by CymitQuimica . Enantiomeric purity is critical for biological activity, as seen in receptor-binding studies .

Biological Activity

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 1638668-14-0) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : methyl (R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
  • Chemical Formula : C11H13BrClN2O2
  • Molecular Weight : 306.58 g/mol
  • Purity : 97% .

Antitumor Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant antitumor activity. For example:

CompoundTarget Cancer Cell LineIC50 (µM)
81aHCT1160.64
82aKMS-12 BM1.4
83MM1.S0.64

The compound has been shown to inhibit cell proliferation effectively in various cancer models, suggesting its potential as a lead compound for cancer therapy .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicate that it enhances cell viability and reduces apoptosis markers in neuronal cell lines exposed to neurotoxic agents.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics:

ParameterValue
Oral BioavailabilityHigh
Half-life (T1/2)~3.2 hours
Volume of Distribution~1.65 L/kg

These pharmacokinetic properties suggest that this compound may be suitable for oral administration with a reasonable duration of action .

Case Studies

A notable case study involved the use of this compound in a mouse model of colon cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Q & A

Q. How do structural analogs (e.g., 6,7-dimethoxy derivatives) compare in pharmacological activity?

  • Comparative Study : Synthesize analogs via methoxy group introduction and test in receptor-binding assays (e.g., radioligand displacement).
  • Data Table :
AnalogSubstituentIC₅₀ (nM)Reference
Parent5-Br120 ± 15
Deriv16,7-OMe45 ± 7

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